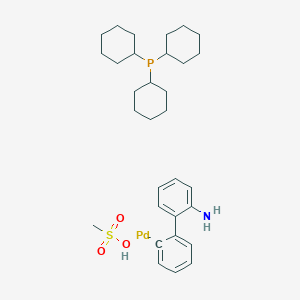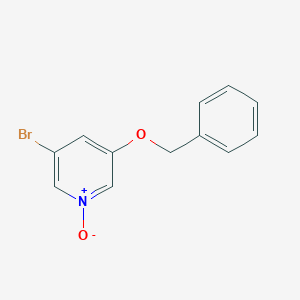![molecular formula C18H27N3O2 B8538028 tert-butyl 2-pyridin-4-yl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8538028.png)
tert-butyl 2-pyridin-4-yl-2,8-diazaspiro[4.5]decane-8-carboxylate
Descripción general
Descripción
tert-butyl 2-pyridin-4-yl-2,8-diazaspiro[4.5]decane-8-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a pyridine ring and a diazaspirodecane structure makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(pyridin-4-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps starting from commercially available precursors. One common method involves the reaction of tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with pyridine derivatives under specific conditions . The reaction conditions often include the use of solvents like methanol or dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl 2-pyridin-4-yl-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
tert-butyl 2-pyridin-4-yl-2,8-diazaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating various chemical transformations.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(pyridin-4-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, making it an effective ligand in catalytic processes. The diazaspirodecane structure provides stability and rigidity, enhancing its binding affinity to various targets .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
tert-butyl 2-pyridin-4-yl-2,8-diazaspiro[4.5]decane-8-carboxylate is unique due to its combination of a pyridine ring and a diazaspirodecane structure. This combination provides distinct chemical and biological properties, making it more versatile compared to similar compounds .
Propiedades
Fórmula molecular |
C18H27N3O2 |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
tert-butyl 2-pyridin-4-yl-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C18H27N3O2/c1-17(2,3)23-16(22)20-11-6-18(7-12-20)8-13-21(14-18)15-4-9-19-10-5-15/h4-5,9-10H,6-8,11-14H2,1-3H3 |
Clave InChI |
DBYDXVDJJFUXCC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CC1)CCN(C2)C3=CC=NC=C3 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
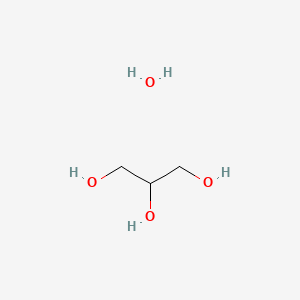
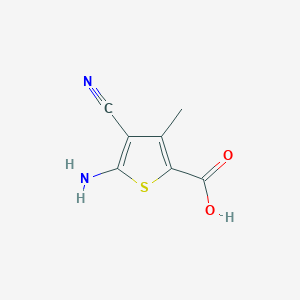
![5-Nitrobenzo[d]isoxazole-3,6-diol](/img/structure/B8537968.png)
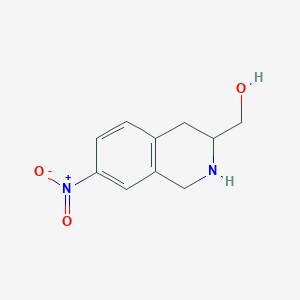
![N-[4-chloro-2-(pyridin-2-ylmethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B8537983.png)


![tert-butyl-dimethyl-[[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]silane](/img/structure/B8537993.png)
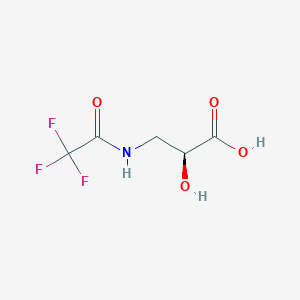
![3-{[2-(1-Pyrrolidinyl)ethyl]oxy}benzoic acid](/img/structure/B8537997.png)
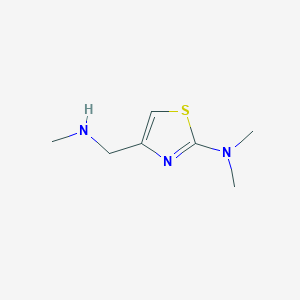
![Carbamic acid,[3-[(4-chloro-2,3-dihydro-7-iodo-1-oxo-1h-isoindol-5-yl)oxy]propyl]-,1,1-dimethylethyl ester](/img/structure/B8538008.png)
